REACTION_CXSMILES
|
Cl[CH2:2][C:3]1[C:4]([CH2:9][Cl:10])=[CH:5][CH:6]=[CH:7][CH:8]=1.[C:11]1(=[O:21])[NH:15][C:14](=[O:16])[C:13]2=[CH:17][CH:18]=[CH:19][CH:20]=[C:12]12.[K]>>[C:11]1(=[O:21])[N:15]([CH2:2][C:3]2[C:4]([CH2:9][Cl:10])=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:14](=[O:16])[C:13]2=[CH:17][CH:18]=[CH:19][CH:20]=[C:12]12 |f:1.2,^1:21|
|
Name
|
|
Quantity
|
8.75 g
|
Type
|
reactant
|
Smiles
|
ClCC=1C(=CC=CC1)CCl
|
Name
|
|
Quantity
|
5.6 g
|
Type
|
reactant
|
Smiles
|
C1(C=2C(C(N1)=O)=CC=CC2)=O.[K]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
Then the reaction mixture was concentrated in vacuo
|
Type
|
DISSOLUTION
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Details
|
dissolved in ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
C1(C=2C(C(N1CC=1C(=CC=CC1)CCl)=O)=CC=CC2)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |